molecular formula C13H24ClNO3 B1395007 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1219956-80-5

2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B1395007
CAS No.: 1219956-80-5
M. Wt: 277.79 g/mol
InChI Key: RSRPGIPRKLUWEC-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23NO3·HCl. It is known for its unique structure, which combines a piperidine ring with a tetrahydropyran moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, commonly using ethyl halides in the presence of a base.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions, often involving dihydropyran and an acid catalyst.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using carboxylic acids or their derivatives.

    Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or tetrahydropyran rings can be functionalized with various substituents.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as analgesic, anti-inflammatory, or neuroprotective effects, making them of interest for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatile reactivity makes it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Piperidinyl)ethyl acetate hydrochloride
  • 2-(4-Piperidinyl)ethyl butyrate hydrochloride
  • 2-(4-Piperidinyl)ethyl propionate hydrochloride

Uniqueness

Compared to similar compounds, 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride stands out due to the presence of the tetrahydropyran ring. This structural feature imparts unique chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-piperidin-4-ylethyl oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c15-13(12-4-8-16-9-5-12)17-10-3-11-1-6-14-7-2-11;/h11-12,14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRPGIPRKLUWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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